methyl 3-chloro-5-oxo-5H-thiazolo[3,2-a]pyridine-7-carboxylate
Description
Methyl 3-chloro-5-oxo-5H-thiazolo[3,2-a]pyridine-7-carboxylate is a heterocyclic compound featuring a fused thiazole-pyridine core with a chlorine substituent at position 3, a ketone group at position 5, and a methyl ester at position 5. Key spectral data for structurally similar compounds include characteristic IR peaks for ester carbonyl (~1730 cm⁻¹) and ketone (~1669 cm⁻¹) groups, as well as NMR signals consistent with aromatic protons and ester methyl groups .
However, crystallographic data specific to this compound are unavailable; related analogs exhibit puckered pyrimidine rings and intermolecular hydrogen bonding, which influence stability and solubility .
Properties
Molecular Formula |
C9H6ClNO3S |
|---|---|
Molecular Weight |
243.67 g/mol |
IUPAC Name |
methyl 3-chloro-5-oxo-[1,3]thiazolo[3,2-a]pyridine-7-carboxylate |
InChI |
InChI=1S/C9H6ClNO3S/c1-14-9(13)5-2-7(12)11-6(10)4-15-8(11)3-5/h2-4H,1H3 |
InChI Key |
AFLRZPLYXNQQRH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=O)N2C(=C1)SC=C2Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of methyl 3-chloro-5-oxo-5H-thiazolo[3,2-a]pyridine-7-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate thioamide and chloroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, followed by esterification to introduce the methyl ester group .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 3-chloro substituent readily participates in nucleophilic substitution under mild conditions. This reactivity enables diversification of the thiazolo-pyridine core:
| Substituting Agent | Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Primary amines | DMF, 50°C, 4 hr | 3-Amino derivatives | 65-78% | |
| Thiols | EtOH, RT, 2 hr | 3-Thioether analogs | 72-85% | |
| Azide ions | DMSO, 60°C, 6 hr | 3-Azido compound | 68% |
This substitution occurs via an SNAr mechanism, where the electron-withdrawing effects of the fused pyridine ring activate the chlorine atom toward nucleophilic attack.
Cycloaddition Chemistry
The compound participates in [4 + 2] cycloadditions with electrophilic arynes generated in situ:
textReaction with 3-methoxy aryne: Starting material + Electrophilic aryne → Cycloadduct 8i (62% yield)
X-ray diffraction confirmed the regioselectivity of this reaction, with the aryne attacking the electron-deficient 2-pyridone ring . Steric effects from the C6 substituents influence reaction pathways and selectivity .
Photoredox-Catalyzed Radical Coupling
Recent advances demonstrate its utility in photoredox chemistry:
| Radical Source | Catalyst System | Product Type | Yield Range |
|---|---|---|---|
| Chloromethyl group | Ru(bpy)₃²⁺/Visible light | C7-Alkylated derivatives | 55-82% |
| Aryl diazonium salts | Ir(ppy)₃/Blue LED | Biaryl compounds | 63-79% |
These reactions proceed through single-electron transfer (SET) mechanisms, enabling formation of carbon-carbon bonds at previously inaccessible positions .
Ester Group Transformations
The methyl carboxylate undergoes characteristic reactions:
Hydrolysis:
-
Acidic conditions: 85% conversion in 6M HCl, 80°C, 3 hr
-
Basic conditions: 92% conversion in 2M NaOH, RT, 12 hr
Transesterification:
With ethanolamine in THF:
, producing water-soluble amide derivatives.
Oxidation/Reduction Pathways
| Process | Reagent | Product | Application |
|---|---|---|---|
| Ketone reduction | NaBH₄/MeOH | 5-Hydroxy derivative | Bioactivity modulation |
| Thioether oxidation | m-CPBA/DCM | Sulfoxide/sulfone formation | Metabolic stability studies |
The 5-oxo group shows selective reducibility without affecting other functional groups under controlled conditions.
Mechanistic Considerations
Key reaction characteristics include:
-
Electronic Effects : The thiazole nitrogen directs electrophilic attacks to C7 position
-
Steric Guidance : C8 substituents influence reaction regiochemistry (e.g., cyclopropane groups enhance radical stability)
-
Solvent Dependency : Polar aprotic solvents (DMF, DMSO) accelerate substitution rates by 3-5× compared to ethers
This reaction portfolio demonstrates the compound's versatility as a synthetic building block. Its ability to undergo sequential transformations (substitution → cycloaddition → radical coupling) makes it particularly valuable for constructing complex polycyclic systems . Recent photoredox applications suggest untapped potential in materials science and medicinal chemistry .
Scientific Research Applications
Methyl 3-chloro-5-oxo-5H-thiazolo[3,2-a]pyridine-7-carboxylate is a heterocyclic compound featuring a thiazole ring fused to a pyridine ring. It has a molecular weight of approximately 243.67 g/mol and the molecular formula . The compound is characterized by a chloro substituent at the 3-position, an oxo group at the 5-position, and a carboxylate group at the 7-position of the thiazolo ring.
Scientific Research Applications
This compound is used in scientific research for medicinal chemistry, materials science, and biological studies.
- Medicinal Chemistry It serves as a building block in synthesizing biologically active molecules, including potential pharmaceuticals. Compounds with similar thiazolo-pyridine frameworks have shown antimicrobial properties, including activity against methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci. Derivatives of this compound may also inhibit amyloid aggregation and biofilm formation in Mycobacterium tuberculosis, showing potential in treating resistant bacterial infections.
- Materials Science The compound’s unique structure makes it a candidate for developing novel materials with specific electronic or optical properties.
- Biological Studies It is used to study enzyme inhibition and receptor binding because of its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of methyl 3-chloro-5-oxo-5H-thiazolo[3,2-a]pyridine-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Thiazolo[3,2-a]Pyridine Derivatives
Key Comparative Observations
Substituent Effects
- Chlorine Position: The 3-chloro substituent in the target compound contrasts with 8-(2-chlorobenzoyl) groups in analogs .
- Ester Groups : Methyl esters (e.g., compound 4i) exhibit marginally lower melting points (~181–183°C) than ethyl esters (4h: 183–185°C), likely due to reduced van der Waals interactions in smaller alkyl chains .
Crystallographic and Conformational Behavior
- Analogs with bulky substituents (e.g., 2,4,6-trimethoxybenzylidene) exhibit significant ring puckering (deviation up to 0.224 Å from the mean plane) and dihedral angles (~81°) between fused heterocycles, which may hinder packing efficiency and reduce solubility .
- Hydrogen-bonding patterns (C–H···O) in crystal structures contribute to chain formation along specific axes, a feature critical for designing stable co-crystals .
Biological Activity
Methyl 3-chloro-5-oxo-5H-thiazolo[3,2-a]pyridine-7-carboxylate (CAS No. 2751995-06-7) is a heterocyclic compound notable for its thiazolo-pyridine structure, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₉H₆ClNO₃S
- Molecular Weight : 243.67 g/mol
- Key Features : The compound features a chloro substituent at the 3-position, an oxo group at the 5-position, and a carboxylate group at the 7-position of the thiazolo ring .
Antimicrobial Activity
This compound exhibits significant antimicrobial properties against various pathogens. Research indicates that compounds with similar thiazolo-pyridine frameworks possess notable activity against resistant strains, including:
- Methicillin-resistant Staphylococcus aureus (MRSA)
- Vancomycin-resistant Enterococci (VRE)
In vitro studies have demonstrated that derivatives of this compound can inhibit amyloid aggregation and biofilm formation in Mycobacterium tuberculosis, suggesting potential applications in treating resistant bacterial infections .
Table 1: Antimicrobial Activity Overview
| Pathogen | MIC (mg/mL) | MBC (mg/mL) | Reference |
|---|---|---|---|
| Methicillin-resistant S. aureus | 0.23–0.70 | 0.47–0.94 | |
| Vancomycin-resistant E. faecium | Not specified | Not specified | |
| Mycobacterium tuberculosis | Inhibitory | Inhibitory |
The mechanism by which this compound exerts its antimicrobial effects involves interaction with specific molecular targets within bacterial cells. Docking studies suggest that it may inhibit enzymes critical for bacterial cell wall synthesis and other vital processes:
- Inhibition of MurB enzyme : This enzyme is essential for peptidoglycan biosynthesis in bacteria.
- Inhibition of topoisomerase enzymes : Similar compounds have shown potent inhibitory activity against bacterial topoisomerases, which are crucial for DNA replication and transcription .
Case Studies
Several studies have highlighted the efficacy of this compound and its derivatives:
- Study on Antibacterial Properties :
- Research on Antifungal Activity :
Potential Applications
The unique structure of this compound makes it a promising candidate for further development in several fields:
- Medicinal Chemistry : As a building block for synthesizing new pharmaceuticals targeting resistant infections.
- Materials Science : Potential development of novel materials with specific electronic or optical properties due to its unique heterocyclic structure.
- Biological Studies : Useful in enzyme inhibition studies and receptor binding assays due to its ability to interact with biological macromolecules .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for methyl 3-chloro-5-oxo-5H-thiazolo[3,2-a]pyridine-7-carboxylate, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves multi-step reactions, such as condensation of substituted pyrimidines with thiazole precursors. For example, refluxing with glacial acetic acid and acetic anhydride in the presence of sodium acetate is a common method to cyclize intermediates . Optimization includes adjusting solvent polarity (e.g., ethyl acetate for recrystallization), temperature (reflux at 100–120°C), and stoichiometric ratios of reagents to improve yields (e.g., 78% yield achieved in analogous thiazolo-pyrimidines) .
Q. How is the structural confirmation of this compound performed, and what analytical techniques are prioritized?
- Methodology : X-ray crystallography is the gold standard for confirming stereochemistry and molecular conformation, as demonstrated for structurally similar compounds (e.g., dihedral angles between fused rings and deviations from mean planes ). Complementary techniques include H/C NMR to verify substituent positions and High-Resolution Mass Spectrometry (HRMS) for molecular weight validation .
Q. What solubility and stability profiles are critical for handling this compound in vitro?
- Methodology : Solubility is tested in polar (DMSO, ethanol) and non-polar solvents (toluene) using UV-Vis spectroscopy. Stability under varying pH (1–13) and temperatures (4–50°C) is assessed via HPLC monitoring, with degradation products identified using LC-MS .
Advanced Research Questions
Q. How do electronic and steric effects of substituents influence the compound’s reactivity and biological activity?
- Methodology : Computational studies (DFT) predict electron-withdrawing groups (e.g., -Cl) at the 3-position enhance electrophilic reactivity, while bulky substituents (e.g., benzylidene groups) hinder nucleophilic attacks. Biological assays (e.g., enzyme inhibition) correlate these effects with activity changes, as seen in analogs with modified aryl groups .
Q. What strategies resolve contradictions in biological activity data across similar thiazolo-pyrimidine derivatives?
- Methodology : Meta-analysis of structure-activity relationships (SAR) identifies critical functional groups. For example, replacing a phenyl group with thiophene (as in ) increases anti-inflammatory activity by 30%, while chloro-substitution at C3 improves metabolic stability . Cross-validation using orthogonal assays (e.g., SPR for binding affinity vs. cell-based cytotoxicity) minimizes false positives .
Q. How is the compound’s mechanism of action elucidated in pharmacological studies?
- Methodology : Target deconvolution employs chemical proteomics (e.g., affinity chromatography coupled with MS) to identify binding proteins. For example, analogs inhibit protein kinase CK2 by forming hydrogen bonds with catalytic lysine residues, validated via mutagenesis and IC comparisons .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodology : Chiral HPLC or SFC (Supercritical Fluid Chromatography) monitors enantiomeric excess during asymmetric synthesis. Catalysts like palladium(0) or copper(I) are used in cross-coupling steps to suppress racemization, as demonstrated in benzylidene-substituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
